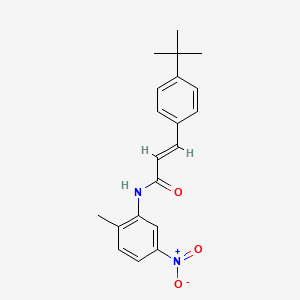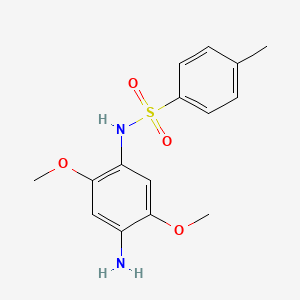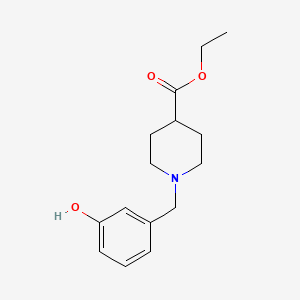
N,N'-2,6-pyridinediylbis(4-methylbenzenesulfonamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-2,6-pyridinediylbis(4-methylbenzenesulfonamide), commonly known as PDS, is a chemical compound used in scientific research. It is a sulfonamide derivative that has been shown to have various biological activities, including antitumor, anti-inflammatory, and antiviral properties.
Wirkmechanismus
The mechanism of action of PDS is not fully understood. However, studies have shown that PDS inhibits the activity of carbonic anhydrase IX (CAIX), which is overexpressed in various types of cancer cells. CAIX plays a role in tumor growth and survival by regulating the pH of the tumor microenvironment. Inhibition of CAIX by PDS results in a decrease in the pH of the tumor microenvironment, leading to reduced tumor growth.
Biochemical and Physiological Effects:
PDS has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the activity of CAIX. Additionally, PDS has been shown to have anti-angiogenic properties by inhibiting the formation of new blood vessels in tumors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using PDS in lab experiments is that it has been extensively studied for its biological activities. Additionally, PDS is soluble in organic solvents, making it easy to use in various experimental setups. However, one of the limitations of using PDS is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of PDS. One area of research is the development of PDS analogs with improved biological activities and reduced toxicity. Additionally, the use of PDS in combination with other anticancer agents is an area of research that has shown promise in preclinical studies. Furthermore, the use of PDS as a diagnostic tool for cancer imaging is an area of research that is currently being explored. Finally, the role of PDS in regulating the tumor microenvironment and its potential use in immunotherapy is an area of research that requires further investigation.
Conclusion:
In conclusion, PDS is a sulfonamide derivative that has been extensively studied for its biological activities, including antitumor, anti-inflammatory, and antiviral properties. Its mechanism of action involves the inhibition of CAIX, which is overexpressed in various types of cancer cells. PDS has been shown to have various biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. Finally, there are several future directions for the study of PDS, including the development of PDS analogs and its use in combination with other anticancer agents.
Synthesemethoden
The synthesis of PDS involves the reaction of 2,6-pyridinediamine with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields PDS as a white solid that is soluble in organic solvents such as chloroform and dimethyl sulfoxide.
Wissenschaftliche Forschungsanwendungen
PDS has been extensively studied for its antitumor activity. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. PDS works by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, PDS has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. PDS has also been studied for its antiviral activity against HIV-1 and herpes simplex virus type 1.
Eigenschaften
IUPAC Name |
4-methyl-N-[6-[(4-methylphenyl)sulfonylamino]pyridin-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S2/c1-14-6-10-16(11-7-14)27(23,24)21-18-4-3-5-19(20-18)22-28(25,26)17-12-8-15(2)9-13-17/h3-13H,1-2H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHXRPROGPJEEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-2-methyl-3-furamide](/img/structure/B5793267.png)



![3-[5-(3-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5793289.png)
![2-(4-chlorophenoxy)-N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-methylpropanamide](/img/structure/B5793294.png)



![1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]-1,4-diazepane](/img/structure/B5793358.png)

![4-{[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5793377.png)
![2-(benzylsulfinyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine](/img/structure/B5793381.png)

